4-[4-(4-chlorophenoxy)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol
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Overview
Description
4-[4-(4-chlorophenoxy)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol is a complex organic compound that features a pyrazole ring substituted with a chlorophenoxy group and an ethylbenzene diol moiety
Preparation Methods
The synthesis of 4-[4-(4-chlorophenoxy)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol typically involves multiple steps. One common method starts with the preparation of the chlorophenoxy intermediate, which is then reacted with a pyrazole derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as copper salts or bases like sodium hydroxide . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
4-[4-(4-chlorophenoxy)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide. .
Scientific Research Applications
4-[4-(4-chlorophenoxy)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-[4-(4-chlorophenoxy)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
4-[4-(4-chlorophenoxy)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol can be compared with other similar compounds, such as:
4-(4-chlorophenoxy)-3,5-dimethyl-1H-pyrazole: This compound has a similar pyrazole ring but different substituents, leading to distinct chemical and biological properties.
4-(4-chlorophenoxy)acetic acid: This compound features a chlorophenoxy group but lacks the pyrazole ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-[4-(4-chlorophenoxy)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-2-10-7-13(15(22)8-14(10)21)17-16(9-19-20-17)23-12-5-3-11(18)4-6-12/h3-9,21-22H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOQIEJNCYMOKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C2=C(C=NN2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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